molecular formula C5H6N2O B1296387 5-Methyl-3(2H)-pyridazinone CAS No. 54709-94-3

5-Methyl-3(2H)-pyridazinone

Cat. No. B1296387
CAS RN: 54709-94-3
M. Wt: 110.11 g/mol
InChI Key: MMDFKVYPOQFQHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-5-methylfuran-3(2H)-one (HMF) is a naturally occurring compound found in many plant species. It is a component of many essential oils, including those from citrus fruits, and is used in a variety of applications as a flavoring agent and preservative .


Synthesis Analysis

In the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the key flavor compound in strawberries, the FaQR protein was functionally expressed in Escherichia coli, and the monomer catalyzed the formation of HDMF . After chemical synthesis and liquid chromatography–tandem mass spectrometry analysis, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone was confirmed as a substrate of FaQR and the natural precursor of HDMF .


Molecular Structure Analysis

The molecular structure of 2-Hexyl-5-methyl-3(2H)-furanone has been identified with a molecular formula of C11H18O2 .


Chemical Reactions Analysis

In the Maillard reaction between xylose (Xyl) and lysine (Lys), 4-hydroxy-5-methyl-3(2H)-furanone (HMFO) was detected as a major decomposition product of Xyl . In the HMFO system, HMFO was oxidatively hydrolyzed to form 2-hydroxy-3,4-dioxopentanal, which leads to the formation of methylglyoxal (MGO) and then diacetyl (DA) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hexyl-5-methyl-3(2H)-furanone include a density of 1.0±0.1 g/cm3, boiling point of 265.5±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 50.3±3.0 kJ/mol .

Scientific Research Applications

Herbicide Development and Mode of Action

5-Methyl-3(2H)-pyridazinone derivatives have been studied for their role in the development of herbicides. For instance, certain pyridazinone compounds, such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon), inhibit photosynthesis in plants like barley, accounting for their phytotoxicity. These substances act as weaker inhibitors compared to other compounds like atrazine. Some derivatives also demonstrate resistance to metabolic detoxication in plants and can interfere with chloroplast development, which is a novel mode of action in herbicides (Hilton et al., 1969).

Pharmaceutical Research: Inhibitors for Viral Polymerase

5-Methyl-3(2H)-pyridazinone derivatives have been explored as inhibitors of genotype 1 HCV NS5B polymerase, a vital component in the replication of the Hepatitis C virus. This research has included the synthesis and structure-activity relationships (SAR) of these derivatives, along with their metabolic stability and pharmacokinetic properties, leading to the discovery of potent inhibitors with improved drug metabolism and pharmacokinetics profiles. This work indicates the potential of 5-Methyl-3(2H)-pyridazinone derivatives in antiviral drug development (Zhou et al., 2008a), (Zhou et al., 2008b).

Lipophilicity of Pyridazinone Regioisomers

Research has also been conducted on the lipophilicity of pyridazinone regioisomers, where the lipophilicity was described by the logarithm of the octanol/water partition coefficient (log P). This study provides insights into the structural differences of regioisomers and is relevant for understanding the pharmacokinetic properties of pyridazinone-based compounds (Anwair et al., 2003).

Cardiotonic Agents

5-Methyl-3(2H)-pyridazinone derivatives have been synthesized and evaluated for their inotropic activity, indicating potential use as cardiotonic agents. For example, certain compounds demonstrated potent positive inotropic activity along with vasodilating effects, which could be beneficial in the development of new cardiovascular drugs (Okushima et al., 1987).

Future Directions

In the field of flavor compounds, there is ongoing research into the biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), the key flavor compound in strawberries . This research could provide a foundation for the improvement of strawberry flavor and the biotechnological production of HDMF .

properties

IUPAC Name

4-methyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h2-3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDFKVYPOQFQHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70316165
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3(2H)-pyridazinone

CAS RN

54709-94-3
Record name 54709-94-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=300284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70316165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyridazin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
5-Methyl-3(2H)-pyridazinone
Reactant of Route 3
5-Methyl-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
5-Methyl-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
5-Methyl-3(2H)-pyridazinone
Reactant of Route 6
Reactant of Route 6
5-Methyl-3(2H)-pyridazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.